The synthesis of 23-O-Desmycinosyl-tylosin typically involves chemical modifications to the tylosin structure. While specific synthetic routes may vary, the general approach includes:
Technical parameters such as reaction time, temperature, and solvent choice are critical for optimizing the synthesis process.
23-O-Desmycinosyl-tylosin participates in various chemical reactions typical for macrolide antibiotics:
These reactions are essential for understanding its stability and reactivity in biological systems.
The mechanism of action of 23-O-Desmycinosyl-tylosin primarily involves inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit in bacteria:
Studies have shown that modifications to the tylosin structure can enhance or reduce its antibacterial efficacy .
The physical and chemical properties of 23-O-Desmycinosyl-tylosin include:
| Property | Value |
|---|---|
| Molecular Weight | 741.906 g/mol |
| Density | 1.23 g/cm³ |
| Boiling Point | 890.7 ºC at 760 mmHg |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
These properties dictate how the compound behaves in various environments and influence its application in scientific research .
23-O-Desmycinosyl-tylosin has several applications within scientific research:
Its role in advancing understanding of macrolide antibiotics makes it a valuable compound for ongoing research efforts .
23-O-Desmycinosyl-tylosin is a semisynthetic derivative of the macrolide antibiotic tylosin, characterized by the specific absence of the mycinose sugar moiety at the C23 position. The compound retains the 16-membered macrolactone ring core of tylosin but lacks the α-L-mycinose (6-deoxy-2,3-di-O-methyl-β-D-allopyranosyl) unit typically attached via a β-glycosidic bond at the C23 hydroxyl group. Its molecular formula is C₃₈H₆₃NO₁₃, with a molecular weight of 741.906 g/mol [2] [8] [10]. The structure preserves three critical components: the tylactone aglycone, the mycaminose sugar (3-O-demethyl-D-mycaminose) at C5, and the mycarose sugar (D-mycinose) at C14 [7].
The stereochemical configuration features multiple chiral centers inherent to the macrolide skeleton. Key stereochemical elements include:
Table 1: Atomic Composition and Key Stereocenters
| Structural Element | Composition/Stereochemistry | Biological Significance |
|---|---|---|
| Macrolactone Ring | C₃₈ backbone with keto group at C9 | Antibacterial binding site |
| Mycaminose Sugar | Attached at C5 (α-configuration) | Ribosome binding affinity |
| Mycarose Sugar | Attached at C14 (β-configuration) | Cellular penetration |
| C23 Position | Free hydroxyl group (R-configuration) | Altered pharmacokinetics |
The systematic IUPAC name for 23-O-Desmycinosyl-tylosin is:(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[[(2R,3R,4R,5S,6R)-5-[[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyl-tetrahydro-2H-pyran-2-yl]oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-tetrahydro-2H-pyran-2-yl]oxy]-16-ethyl-4-hydroxy-5,9,13,15-tetramethyl-2,10-dioxooxacyclohexadeca-11,13-diene-7-acetaldehyde [9].
Synonyms documented in scientific literature include:
The CAS Registry Number 79592-92-0 serves as the universal identifier across pharmacological and chemical databases. The compound is frequently abbreviated as 23-DMT (23-O-Demycinosyltylosin) in medicinal chemistry contexts [8].
23-O-Desmycinosyl-tylosin exhibits distinct physicochemical properties due to its modified glycosylation pattern:
Solubility Profile:
Stability Characteristics:
Crystallography:
The structural distinction between 23-O-Desmycinosyl-tylosin and its parent compound profoundly impacts biological activity and chemical behavior:
Table 2: Structural and Functional Comparison with Tylosin
| Property | 23-O-Desmycinosyl-tylosin | Tylosin | Biological Consequence |
|---|---|---|---|
| Molecular Weight | 741.906 g/mol | 916.112 g/mol | Lower molecular mass |
| Sugar Moieties | Mycaminose + Mycarose | Mycaminose + Mycarose + Mycinose | Reduced steric hindrance |
| C23 Functional Group | Free hydroxyl | Glycosylated (mycinose) | Altered membrane penetration |
| log P | ~1.67 | ~2.5 | Enhanced hydrophilicity |
| Antibacterial Spectrum | Gram-positive bacteria | Broader spectrum | Reduced efficacy against Mycoplasma |
The removal of the mycinose sugar:
Compared to other macrolides:
The compound's significance lies primarily as a pharmacophore for advanced macrolide development rather than as a therapeutic agent itself. Its chemical accessibility enables synthetic routes to derivatives with optimized antibacterial profiles and pharmacokinetic properties [6] [7].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1